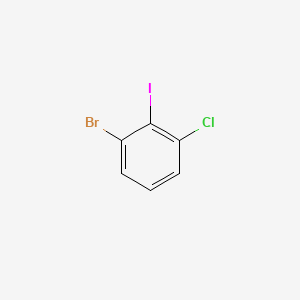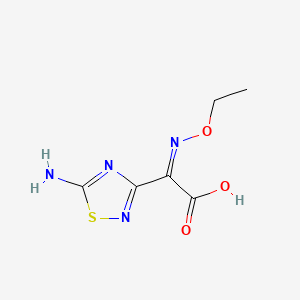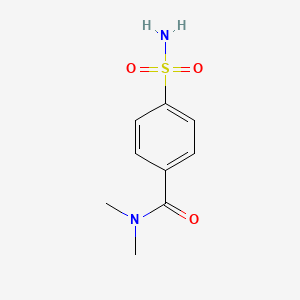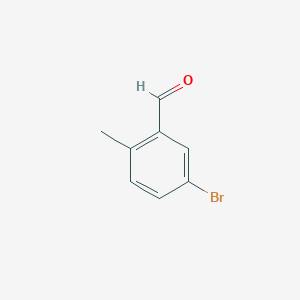
5-溴-2-甲基苯甲醛
概述
描述
5-Bromo-2-methylbenzaldehyde: is an organic compound with the chemical formula C8H7BrO. It is characterized by the presence of a bromine atom and an aldehyde group attached to a benzene ring. This compound is a yellow solid and is used in various chemical processes .
科学研究应用
Chemistry: 5-Bromo-2-methylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays . Medicine: This compound is used in the development of new drugs and therapeutic agents . Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用机制
Target of Action
Aldehydes and ketones, in general, can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The oxygen in hydroxylamine or hydrazine acts as a nucleophile in competition with nitrogen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from aldehydes and ketones is a well-known reaction . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone (Le Châtelier’s Principle) .
Result of Action
The formation of oximes and hydrazones from aldehydes and ketones is a well-known reaction .
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of 2-methylbenzaldehyde: One common method involves the bromination of 2-methylbenzaldehyde using bromine in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: Industrially, 5-Bromo-2-methylbenzaldehyde can be produced by the bromination of 2-methylbenzaldehyde in large reactors, followed by purification steps to isolate the desired product.
化学反应分析
Types of Reactions:
Electrophilic Aromatic Substitution: 5-Bromo-2-methylbenzaldehyde can undergo electrophilic aromatic substitution reactions due to the presence of the bromine atom on the benzene ring.
Common Reagents and Conditions:
Bromination: Bromine, iron(III) chloride, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or ether.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzaldehydes with various functional groups.
Oxidation: 5-Bromo-2-methylbenzoic acid.
Reduction: 5-Bromo-2-methylbenzyl alcohol.
相似化合物的比较
2-Bromo-5-methylbenzaldehyde: Similar structure but with different positions of the bromine and methyl groups.
5-Bromo-2-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.
5-Bromo-2-chlorobenzaldehyde: Contains a chlorine atom instead of a methyl group.
Uniqueness: 5-Bromo-2-methylbenzaldehyde is unique due to its specific arrangement of the bromine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds .
属性
IUPAC Name |
5-bromo-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILPAIKZHXATHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439584 | |
| Record name | 5-bromo-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90050-59-2 | |
| Record name | 5-bromo-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)
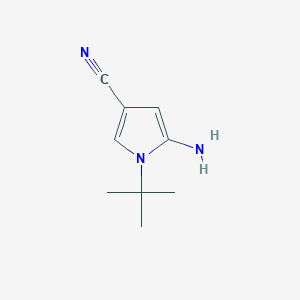
![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)
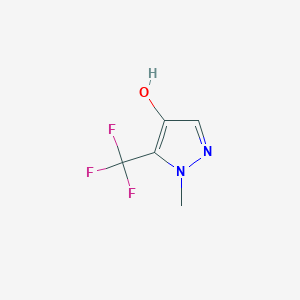
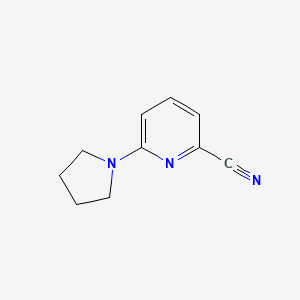
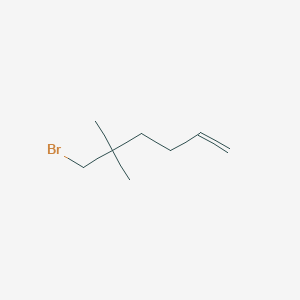
![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)
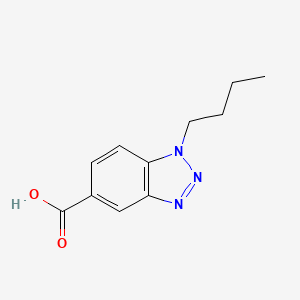
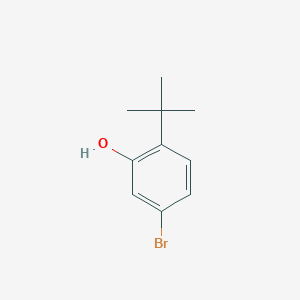
![5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1279317.png)

